molecular formula C21H17N3O5S B14426609 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide CAS No. 83277-38-7

4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide

Cat. No.: B14426609
CAS No.: 83277-38-7
M. Wt: 423.4 g/mol
InChI Key: MESGDNSKEYXBPU-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including organic electronics, photochemistry, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole core. One common method for synthesizing carbazole derivatives is the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine with cyclohexanone, followed by acid-catalyzed rearrangement and ring-closing reactions . The nitro group is introduced through nitration reactions, and the sulfonamide group is added via sulfonation reactions .

Industrial Production Methods

Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures . The specific industrial methods for producing this compound may vary, but they generally follow similar principles of selective crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups provide versatility in chemical reactions and potential therapeutic applications .

Properties

CAS No.

83277-38-7

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

4-methyl-N-[2-(3-nitrocarbazol-9-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C21H17N3O5S/c1-14-6-9-16(10-7-14)30(28,29)22-13-21(25)23-19-5-3-2-4-17(19)18-12-15(24(26)27)8-11-20(18)23/h2-12,22H,13H2,1H3

InChI Key

MESGDNSKEYXBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42

Origin of Product

United States

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